Cas no 476284-77-2 (4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide)
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 476284-77-2
- 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Oprea1_609066
- 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
- F0336-0092
- AKOS024575837
- Benzamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-4-(phenylmethyl)-
-
- Inchi: 1S/C23H20N2OS/c24-15-20-19-8-4-5-9-21(19)27-23(20)25-22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,25,26)
- InChI Key: MIZAQHHDRLIYFL-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C2=C1CCCC2)NC(C1C=CC(=CC=1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 372.12963444g/mol
- Monoisotopic Mass: 372.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- Boiling Point: 513.8±50.0 °C(Predicted)
- pka: 12.39±0.20(Predicted)
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0336-0092-2μmol |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-5μmol |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-10μmol |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-20μmol |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-1mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-2mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-3mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-4mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-5mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0336-0092-10mg |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
476284-77-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Introduction to 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS No. 476284-77-2)
4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. The compound belongs to the benzamide class of molecules, which are well-documented for their pharmacological properties. Specifically, the presence of a benzothiophene core and a cyano substituent in the molecular structure suggests possible interactions with biological targets such as enzymes and receptors, making it a promising candidate for further investigation.
The chemical structure of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS No. 476284-77-2) features a benzyl group attached to an amide bond, with the other moiety being a tetrahydro-1-benzothiophen-2-yl group that includes a cyano functional group. This arrangement creates a molecule with multiple potential sites for biological interaction. The benzothiophene ring is known to be a common pharmacophore in drug discovery, often found in antipsychotic, antiviral, and anticancer agents. The incorporation of the cyano group further enhances the molecule's electronic properties and may contribute to its binding affinity to specific biological targets.
In recent years, there has been growing interest in exploring derivatives of benzothiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. The amide functionality in 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is particularly noteworthy as it can serve as a hinge-binding motif in protein-ligand interactions. This makes the compound a valuable scaffold for designing small-molecule inhibitors or modulators targeting protein-protein interactions (PPIs) that are relevant in diseases such as cancer and neurodegeneration.
Current research in medicinal chemistry has focused on optimizing the physicochemical properties of benzamide derivatives to improve their oral bioavailability and metabolic stability. The presence of the tetrahydro-1-benzothiophen-2-yl group in this compound suggests potential advantages in terms of solubility and cell permeability, which are critical factors for drug-like characteristics. Furthermore, computational studies have shown that this molecular scaffold can adopt multiple conformations that may enhance its binding affinity to biological targets.
The cyano substituent at the 3-position of the benzothiophene ring is particularly interesting from a chemical biology perspective. Cyano groups are known to exhibit strong electron-withdrawing effects, which can modulate the electronic properties of adjacent functional groups. This feature may be exploited to fine-tune the reactivity and selectivity of the compound toward specific biological targets. For instance, studies have demonstrated that cyano-substituted benzamides can interact with enzymes such as carbonic anhydrase and monoamine oxidases (MAOs), which are implicated in various neurological disorders.
One of the most compelling aspects of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS No. 476284-77-2) is its potential application in oncology research. Benzothiophene derivatives have been extensively studied for their antitumor properties, with several compounds entering clinical trials for their ability to inhibit key signaling pathways involved in cancer progression. The structural features of this compound suggest that it may interfere with pathways such as MAPK or PI3K/Akt by binding to relevant kinases or transcription factors. Preliminary computational modeling has identified potential binding pockets on target proteins where this molecule could dock effectively.
Additionally, the benzyl group at the amide position provides another layer of structural diversity that can be exploited for further derivatization. By introducing variations at this position—such as halogenated aromatic rings or heterocyclic moieties—one could generate a library of compounds with enhanced potency or selectivity against specific disease-related targets. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening.
The synthesis of 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide presents an interesting challenge due to its complex architecture. Traditional synthetic routes involving multi-step sequences must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient construction of such molecules using transition-metal catalysis or asymmetric reactions that enhance stereochemical control. These techniques are crucial for producing enantiomerically pure forms if chiral discrimination is required for biological activity.
In conclusion, 4-benzyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen -2 -yl)benzamide (CAS No. 476284 -77 -2) represents an intriguing compound with significant potential in pharmaceutical research . Its unique structural features , including the benzthiophene core , cyano substituent , and amide linkage , make it an attractive scaffold for developing novel therapeutic agents . Further exploration through both experimental synthesis and computational modeling will be essential to unlock its full pharmacological promise . As drug discovery continues to evolve toward more targeted and personalized medicine , compounds like this one will play an increasingly important role in addressing unmet medical needs .
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